

# validation of FGF1 as a therapeutic target in cardiovascular disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fibroblast Growth Factor 1

Cat. No.: B1166094 Get Quote

# FGF1: A Promising Therapeutic Target in Cardiovascular Disease

An In-depth Comparison Guide for Researchers and Drug Development Professionals

**Fibroblast Growth Factor 1** (FGF1), a potent signaling protein, has emerged as a significant candidate for therapeutic intervention in cardiovascular diseases (CVD). Its diverse functions, including the promotion of new blood vessel formation (angiogenesis), protection of heart muscle cells (cardiomyocytes), and modulation of metabolic processes, position it as a compelling molecule for addressing the complex pathologies of CVD. This guide provides an objective comparison of FGF1's performance against other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

# Performance Comparison: FGF1 vs. Alternative Therapies

The therapeutic potential of FGF1 is most evident in its ability to stimulate angiogenesis, a critical process for restoring blood flow to ischemic tissues. Its performance has been evaluated against other well-known angiogenic factors, primarily Vascular Endothelial Growth Factor (VEGF).



| Therapeutic Agent | Mechanism of<br>Action                                                                                                                                                                                      | Key Experimental<br>Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                                 | Limitations & Considerations                                                                                                                                                                                                                                 |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| FGF1              | Binds to FGF receptors (FGFRs), activating downstream signaling pathways (RAS-MAPK, PI3K- AKT) to promote cell proliferation, migration, and survival.[1][2] Induces angiogenesis and arteriogenesis.[3][4] | In a swine model of chronic myocardial ischemia, FGF-2 (a closely related FGF) was more effective than VEGF at enhancing collateral-dependent perfusion.  [5] A clinical study involving intramyocardial injection of FGF1 in patients with coronary heart disease showed a 3-fold increase in capillary density.[3] A modified FGF1 (FGF1\(Delta\)HBS) with reduced heparin binding demonstrated significantly improved cardioprotective efficacy, even in the presence of heparin.  [6][7] | Some studies suggest FGF signaling may promote atherosclerosis by inducing vascular smooth muscle cell proliferation and inflammation.[8][9][10] The mitogenic activity of FGF1 raises concerns about potential tumorigenesis with chronic application. [11] |
| VEGF              | Specifically binds to<br>VEGF receptors<br>(VEGFRs), primarily<br>on endothelial cells, to<br>stimulate<br>angiogenesis.                                                                                    | While effective in promoting angiogenesis, clinical trials of VEGF gene therapy for cardiac repair have yielded disappointing results in the past.[12] In a swine model, VEGF                                                                                                                                                                                                                                                                                                                | Its effects are largely confined to endothelial cells, potentially limiting its broader cardioprotective actions.                                                                                                                                            |



|                                                            |                                                                                   | administration showed less improvement in collateral-dependent perfusion at rest compared to FGF-2.  [5]                                                                                                                                        |                                                                                                                                                                                  |
|------------------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| FGF2 (bFGF)                                                | Similar to FGF1, it activates FGFRs to promote angiogenesis and cell survival.[2] | Along with VEGF, FGF2 is a known inducer of multiple stages of angiogenesis.[14] In animal models of myocardial infarction, FGF2 has shown positive effects on cardiomyocyte proliferation, angiogenesis, and recovery of cardiac function.[13] | Has been implicated in maladaptive responses such as cardiac hypertrophy and fibrosis.[13][15]                                                                                   |
| Standard of Care<br>(e.g., Angioplasty,<br>Bypass Surgery) | Mechanical revascularization to restore blood flow.                               | Highly effective for relieving symptoms and improving outcomes in many patients.                                                                                                                                                                | Invasive procedures with associated risks.  Not all patients are eligible, and these procedures do not address the underlying cellular damage or promote tissue regeneration.[3] |

## **Key Signaling Pathways of FGF1**

FGF1 exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), which triggers a cascade of intracellular signaling events. The primary pathways involved in its cardiovascular effects are the RAS-MAPK and PI3K-AKT pathways.





Click to download full resolution via product page

Caption: FGF1 signaling cascade in cardiovascular cells.

Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion Injury

This protocol is a standard method to assess the cardioprotective effects of therapeutic agents like FGF1.



Click to download full resolution via product page

Caption: Workflow for evaluating FGF1 in a myocardial infarction model.

### Methodology:

 Animal Model: Yucatan mini-swine are often used due to their anatomical and physiological similarities to humans.[5] Animals are fed a high-cholesterol diet to induce endothelial dysfunction, mimicking a common comorbidity in CVD patients.



- Induction of Ischemia: A surgical procedure involving the placement of an ameroid constrictor
  on a coronary artery (e.g., the circumflex artery) is performed to induce chronic myocardial
  ischemia.[5] For acute models, a suture is temporarily placed around the coronary artery.[16]
- Treatment Administration: FGF1, a modified variant like FGF1ΔHBS, or a placebo is administered directly into the ischemic heart muscle (intramyocardial injection) or via catheter-based delivery.[1][12] Dosing can be varied to determine efficacy and safety.[17]
- Assessment of Efficacy:
  - Myocardial Perfusion: Techniques like SPECT scans are used to measure blood flow to the heart muscle before and after treatment.[17]
  - Cardiac Function: Echocardiography is performed to assess parameters such as ejection fraction and fractional shortening.[11]
  - Infarct Size: After a set reperfusion period, the heart is excised, and the size of the infarcted (dead) tissue is measured, often using TTC staining.[6]
  - Angiogenesis: Histological analysis of heart tissue is conducted to quantify capillary and arteriole density.[3][4]
  - Molecular Analysis: Western blotting is used to measure the activation of key signaling proteins like ERK1/2 and AKT in heart tissue lysates.[7][16]

## **Clinical Evidence for FGF1 Therapy**

Early-phase clinical trials have provided initial evidence for the safety and potential efficacy of FGF1 in patients with severe coronary artery disease who are not candidates for conventional revascularization procedures.



| Clinical Trial<br>Phase | Patient<br>Population                                                                                    | Intervention                                                                         | Key Outcomes                                                                                                                                                           | Reference |
|-------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase I                 | Patients with chronic, stable angina and documented coronary artery disease not amenable to PCI or CABG. | Intramyocardial injection of FGF1 protein at escalating doses (1, 3, and 10 µg/kg).  | The treatment was found to be safe and biologically active. Improvements were observed in myocardial perfusion (via SPECT scans), exercise time, and angina frequency. | [17][18]  |
| Observational<br>Study  | 20 patients with three-vessel coronary artery disease undergoing bypass surgery.                         | Intramyocardial injection of FGF1 near the left anterior descending coronary artery. | Improved collateral circulation and capillary proliferation. Increased blood flow and improved cardiac function were observed at a 3- year follow-up.                  | [1]       |

### Conclusion

FGF1 stands as a validated and promising therapeutic target in cardiovascular disease, with a strong preclinical and emerging clinical evidence base supporting its role in promoting therapeutic angiogenesis and cardioprotection. Its broad mechanism of action, affecting multiple cell types and signaling pathways, offers potential advantages over more narrowly focused therapies like VEGF. While challenges related to its mitogenic properties and potential role in atherosclerosis need to be carefully considered and addressed, the development of



modified FGF1 variants with improved safety and efficacy profiles highlights a clear path forward. For researchers and drug development professionals, FGF1 represents a compelling avenue for the development of novel regenerative therapies for ischemic heart disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fibroblast Growth Factors in Cardiovascular Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Multifunctional Contribution of FGF Signaling to Cardiac Development, Homeostasis, Disease and Repair [frontiersin.org]
- 3. FGF-1: a human growth factor in the induction of neoangiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. circres.ahajournals.org [circres.ahajournals.org]
- 5. Comparison of vascular endothelial growth factor and fibroblast growth factor-2 in a swine model of endothelial dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel fibroblast growth factor-1 ligand with reduced heparin binding protects the heart against ischemia-reperfusion injury in the presence of heparin co-administration PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESC 365 [esc365.escardio.org]
- 8. FGF signaling contributes to atherosclerosis by enhancing the inflammatory response in vascular smooth muscle cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Fibroblast Growth Factor Signaling in the Vasculature PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new FGF1 variant protects against adriamycin-induced cardiotoxicity via modulating p53 activity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth factor therapy for cardiac repair: an overview of recent advances and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Multifunctional Contribution of FGF Signaling to Cardiac Development, Homeostasis, Disease and Repair PMC [pmc.ncbi.nlm.nih.gov]



- 14. Fibroblast growth factors in cardiovascular disease: The emerging role of FGF21 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of FGF Signals in Heart Development, Health, and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ahajournals.org [ahajournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [validation of FGF1 as a therapeutic target in cardiovascular disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166094#validation-of-fgf1-as-a-therapeutic-target-in-cardiovascular-disease]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com